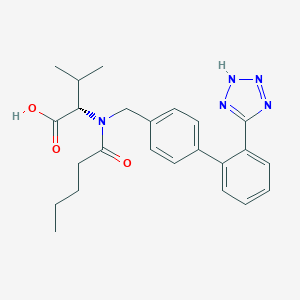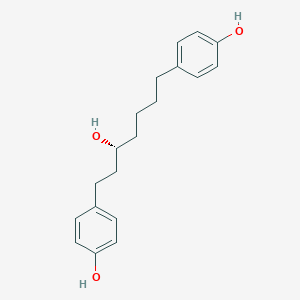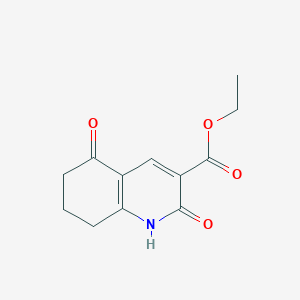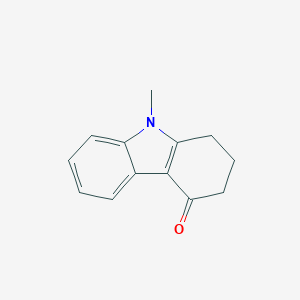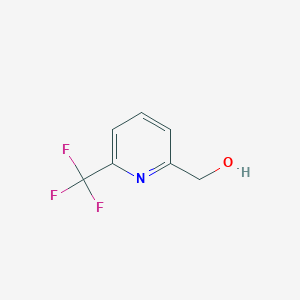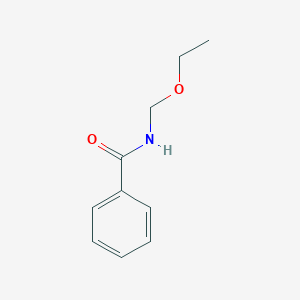
N-(Ethoxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethoxymethyl)benzamide, also known as EMB, is a chemical compound that has been widely used in scientific research due to its unique properties. EMB is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is a white crystalline solid that is soluble in water and other polar solvents. EMB has been used in various research studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(Ethoxymethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other functions. By inhibiting acetylcholinesterase, N-(Ethoxymethyl)benzamide may increase the levels of acetylcholine in the body, leading to increased muscle contraction and other effects.
Effets Biochimiques Et Physiologiques
N-(Ethoxymethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of acetylcholine in the body, leading to increased muscle contraction and other effects. Additionally, N-(Ethoxymethyl)benzamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Ethoxymethyl)benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it has been shown to have unique properties that make it useful for various scientific research studies. However, N-(Ethoxymethyl)benzamide also has some limitations. It may have potential toxicity, and its effects on human health are not fully understood. Additionally, N-(Ethoxymethyl)benzamide may have limited solubility in some solvents, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(Ethoxymethyl)benzamide. One area of research could be to investigate the potential therapeutic uses of N-(Ethoxymethyl)benzamide. For example, it may have potential as a treatment for diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. Additionally, research could be conducted to investigate the potential toxicity of N-(Ethoxymethyl)benzamide and its effects on human health. Finally, further studies could be conducted to investigate the unique properties of N-(Ethoxymethyl)benzamide and its potential uses in various scientific research studies.
Méthodes De Synthèse
N-(Ethoxymethyl)benzamide can be synthesized by reacting benzoyl chloride with ethoxymethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via an acylation reaction, where the benzoyl chloride reacts with the ethoxymethylamine to form the intermediate N-(ethoxymethyl)benzamide. The intermediate is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-(Ethoxymethyl)benzamide has been used in various scientific research studies due to its unique properties. It has been used as a substrate for the enzyme β-galactosidase, which is commonly used as a reporter gene in molecular biology. N-(Ethoxymethyl)benzamide has also been used as a ligand in the synthesis of metal complexes for catalytic purposes. Additionally, N-(Ethoxymethyl)benzamide has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
126317-94-0 |
|---|---|
Nom du produit |
N-(Ethoxymethyl)benzamide |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-(ethoxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-13-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clé InChI |
KYGSHGYQLMUFDO-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOCNC(=O)C1=CC=CC=C1 |
Synonymes |
Benzamide, N-(ethoxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




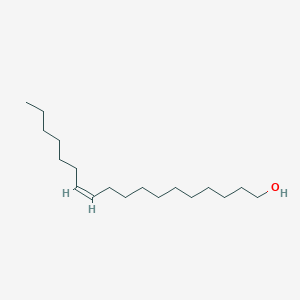

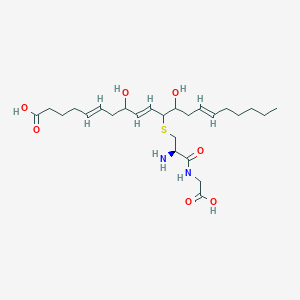
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
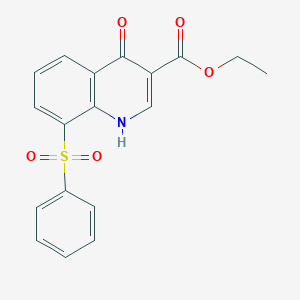
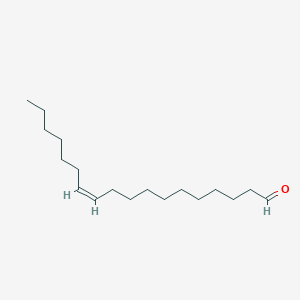
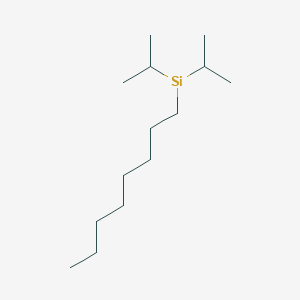
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
